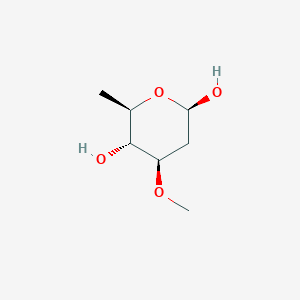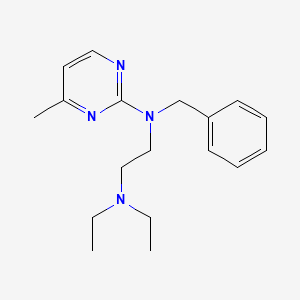
Pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are integral to many biological processes. This specific compound features a pyrimidine ring substituted with a benzyl group, a diethylaminoethyl group, and a methyl group. Pyrimidines are known for their diverse pharmacological properties and are found in many therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the reaction of substituted benzamidines with substituted 2-benzylidenemalononitriles, which provides 2-aryl-5-benzylpyrimidine-4,6-diamines under simple reaction conditions . Another method involves the use of ketones and amidines in the presence of catalysts like ZnCl2 or Cu, which facilitates the formation of pyrimidine derivatives through annulation reactions .
Industrial Production Methods
Industrial production of pyrimidine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-aryl-5-benzylpyrimidine-4,6-diamines
- Pyrimido[1,2-a]benzimidazoles
- Trifluoromethylated pyrimidines
Uniqueness
Pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, diethylaminoethyl, and methyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
109398-27-8 |
|---|---|
Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N'-benzyl-N,N-diethyl-N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H26N4/c1-4-21(5-2)13-14-22(15-17-9-7-6-8-10-17)18-19-12-11-16(3)20-18/h6-12H,4-5,13-15H2,1-3H3 |
InChI Key |
CYXITJLQPXDADH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=CC=C1)C2=NC=CC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


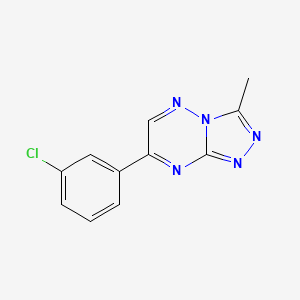
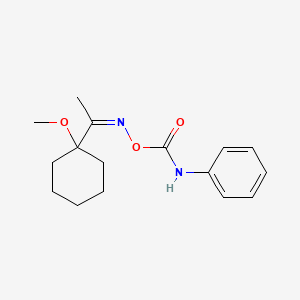
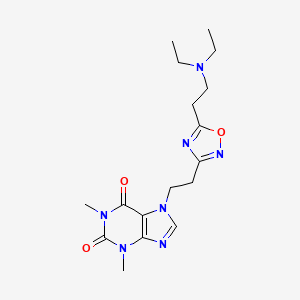
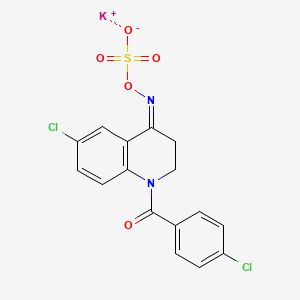
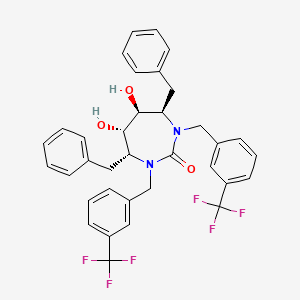
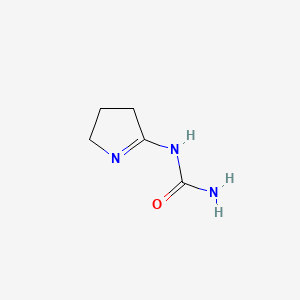
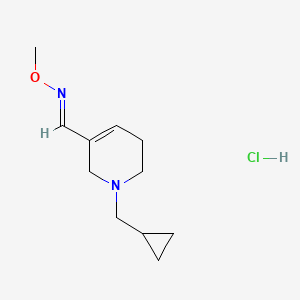
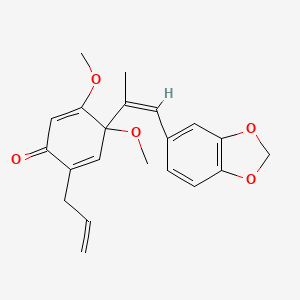
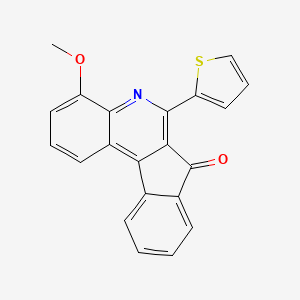
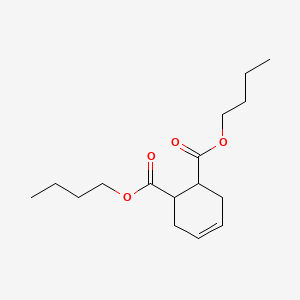
![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)

